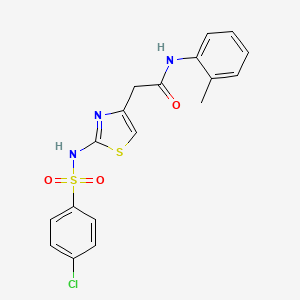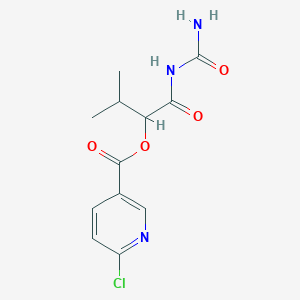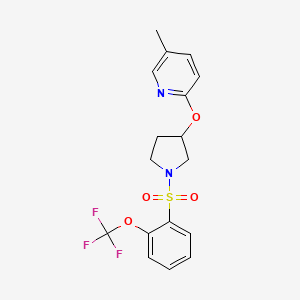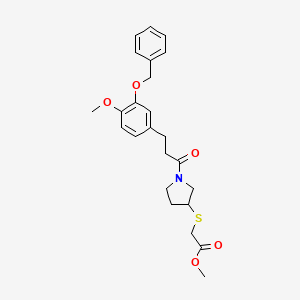![molecular formula C14H15F3N2O2 B2765508 1-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pent-4-en-1-one CAS No. 2415542-43-5](/img/structure/B2765508.png)
1-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pent-4-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine and azetidine rings, the trifluoromethyl group, and the pent-4-en-1-one chain would each contribute to the overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyridine ring, for example, is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The trifluoromethyl group is also quite stable, but can be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its structure. For example, its solubility would depend on the polarity of its atoms and groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .科学的研究の応用
Modular Synthesis of Polysubstituted and Fused Pyridines
The synthesis techniques involving trifluoromethylated pyridines are crucial for developing new organic compounds with potential applications in material science, pharmaceuticals, and catalysis. A study by Song et al. (2016) introduced a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines, utilizing simple and modular synthesis from readily available materials under transition-metal catalyst-free conditions (Song et al., 2016).
Silylative Reduction Leading to Azacyclic Compounds
Research by Gandhamsetty et al. (2015) on the silylative reduction of pyridines highlights the formation of sp³ C-Si bonds, demonstrating the utility of such reactions in generating structurally diverse azacycles. These findings are pertinent to synthesizing nitrogen-containing heterocycles, which are foundational in developing pharmaceuticals and agrochemicals (Gandhamsetty et al., 2015).
Synthesis of Trifluoromethylated Analogues
Trifluoromethylated analogues, such as those described by Sukach et al. (2015), play a significant role in enhancing the biological activity and physical properties of organic compounds. Their research on synthesizing trifluoromethylated 4,5-dihydroorotic acid analogues underscores the importance of such modifications in medicinal chemistry and drug design (Sukach et al., 2015).
Antiviral Activity and Pharmacokinetics
A novel orally bioavailable inhibitor of human rhinovirus 3C protease, detailed by Patick et al. (2005), exemplifies the application of complex organic molecules in antiviral therapy. This compound's study underscores the relevance of intricate organic synthesis in developing new therapeutic agents (Patick et al., 2005).
作用機序
Target of Action
The primary targets of the compound “1-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pent-4-en-1-one” are currently unknown. The compound is structurally related to other trifluoromethyl pyridinyl compounds
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on the structural similarity to other trifluoromethyl pyridinyl compounds , it’s possible that this compound could interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, or dipole-dipole interactions.
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability, as fluorine atoms are known to resist metabolic degradation . The compound’s bioavailability would depend on factors such as its solubility, permeability, and stability in the gastrointestinal tract.
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. It could also be harmful or toxic if ingested, inhaled, or in contact with skin .
将来の方向性
特性
IUPAC Name |
1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c1-2-3-4-13(20)19-8-11(9-19)21-10-5-6-18-12(7-10)14(15,16)17/h2,5-7,11H,1,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPRWEUKXPDATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CC(C1)OC2=CC(=NC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pent-4-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(E)-(4-methylphenyl)methoxyiminomethyl]-3-[(Z)-(4-methylphenyl)methoxyiminomethyl]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2765425.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2765426.png)
![N-methyl-N'-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}urea](/img/structure/B2765427.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-thienylmethyl)acetamide](/img/structure/B2765429.png)
![4-[1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2765432.png)
![2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2765433.png)






![N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2765447.png)
